4,4-DI-N-Butoxyazoxybenzene

Description

Historical Context of Azoxybenzene-Based Liquid Crystals

The journey into the world of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer, who noted that a derivative of cholesterol appeared to have two distinct melting points. pg.edu.pl This marked the discovery of a new state of matter, intermediate between a crystalline solid and an isotropic liquid, which was later termed the "liquid crystal" phase. wikipedia.org Early research in the 20th century saw the synthesis and investigation of various organic compounds that exhibited this behavior.

Azoxybenzene (B3421426) and its derivatives were among the early classes of compounds identified as possessing liquid crystalline properties. These materials, which are sensitive to light, were extensively studied for their potential in electronic displays. arxiv.org In the mid-20th century, significant research efforts were directed towards synthesizing room-temperature liquid-crystalline azoxybenzenes for dynamic scattering mode displays. pg.edu.pl However, the invention of the more stable twisted-nematic (TN) cell in 1970, coupled with the development of more robust liquid crystal families like the cyanobiphenyls, shifted the focus of commercial applications away from the azoxybenzenes. pg.edu.plwikipedia.org Despite this, the azoxybenzene series remains historically and academically significant for its foundational role in the science of liquid crystals.

Academic Significance of Mesogenic Compounds in Soft Matter Physics

Mesogenic compounds, or molecules that can form liquid crystal phases, are of profound importance in the field of soft matter physics. Soft matter encompasses a broad class of materials, including liquids, polymers, foams, and liquid crystals, which are characterized by their susceptibility to thermal fluctuations and external fields. cdnsciencepub.com Liquid crystals, in particular, offer a unique platform to study the fundamental principles of order and phase transitions in condensed matter.

A key feature of the liquid crystal state is the presence of long-range orientational order , even in the absence of the long-range positional order that defines a true crystal. ias.ac.indoitpoms.ac.uk In the nematic phase, the simplest of the liquid crystal phases, the elongated molecules tend to align along a common axis, known as the director (n ). wikipedia.orgias.ac.in This preferred orientation can be quantified by the orientational order parameter (S) , which ranges from S=0 for a completely isotropic liquid (random molecular orientation) to S=1 for a perfectly ordered crystal. ias.ac.inresearchgate.net

The transition from an ordered nematic phase to a disordered isotropic liquid is a first-order phase transition that occurs at a specific temperature known as the clearing point. ias.ac.in The Maier-Saupe theory , developed in the 1960s, provides a fundamental mean-field framework for understanding this transition. oreilly.comcam.ac.uktandfonline.com This theory posits that anisotropic van der Waals forces between the rod-like molecules are responsible for the collective alignment in the nematic phase. oreilly.com By studying mesogenic compounds like 4,4'-di-n-butoxyazoxybenzene, physicists can test and refine theoretical models of molecular interactions and phase behavior in complex fluids. tandfonline.comnih.gov

Overview of 4,4'-DI-N-Butoxyazoxybenzene within the Azoxybenzene Homologous Series

4,4'-di-n-butoxyazoxybenzene is a member of the homologous series of 4,4'-di-n-alkoxyazoxybenzenes. In this series, the length of the alkoxy chains at both ends of the azoxybenzene core is systematically varied. This allows researchers to study how molecular structure, specifically the length of the flexible alkyl chains, influences the properties of the resulting liquid crystal phases. cdnsciencepub.com

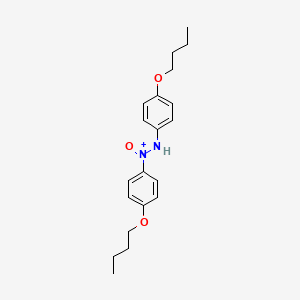

The chemical structure of 4,4'-di-n-butoxyazoxybenzene consists of a central rigid azoxybenzene core to which two n-butoxy groups (-O(CH₂)₃CH₃) are attached at the 4 and 4' positions. This combination of a rigid core and flexible terminal chains is a common molecular design for creating liquid crystalline materials.

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂O₃ |

| Boiling Point | 485.8°C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Refractive Index | 1.533 |

Note: Specific phase transition temperatures (melting point and clearing point) for 4,4'-di-n-butoxyazoxybenzene are not consistently reported in publicly available literature, highlighting a gap in the comprehensive characterization of this specific compound.

Research Trajectories and Contemporary Challenges in Liquid Crystalline Azoxybenzenes

While azoxybenzene derivatives have been largely superseded by more stable materials in commercial display technologies, they continue to be subjects of academic research. One of the primary historical challenges with azoxybenzenes was their photochemical instability, as they can undergo trans-cis isomerization upon exposure to light, which disrupts the liquid crystalline ordering. arxiv.orgtandfonline.com

Contemporary research on liquid crystals, including foundational systems like the azoxybenzenes, often involves a synergistic approach combining chemical synthesis, experimental characterization, and computational modeling. inderscienceonline.com A significant challenge in the field is the rational design and synthesis of molecules that exhibit specific, desired liquid crystalline phases and properties. tcichemicals.com The synthesis of novel mesogens can be a process of trial and error, and achieving stable liquid crystal phases can be difficult, especially when incorporating functional groups that introduce strong intermolecular interactions. tcichemicals.com

Furthermore, the scale-up of liquid crystal synthesis from laboratory to industrial quantities presents its own set of challenges, including process control and purification. researchgate.net The development of advanced computational methods, such as molecular dynamics simulations, allows researchers to predict the physical properties and phase behavior of new mesogenic compounds before they are synthesized, thus guiding experimental efforts. inderscienceonline.com These simulations provide valuable insights into the relationship between molecular structure and macroscopic properties, helping to overcome some of the long-standing challenges in the design of new liquid crystalline materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27N2O3+ |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(4-butoxyanilino)-(4-butoxyphenyl)-oxoazanium |

InChI |

InChI=1S/C20H27N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,21,23)/q+1 |

InChI Key |

VPWLOTNIWJZGND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N[N+](=O)C2=CC=C(C=C2)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 4,4'-DI-N-Butoxyazoxybenzene

The construction of the azoxy linkage is the key transformation in the synthesis of 4,4'-di-n-butoxyazoxybenzene. This is typically achieved through oxidation of corresponding anilines or the reductive coupling of nitro- or nitroso-arenes.

A prevalent method for forming the azoxy group is the direct oxidation of substituted anilines. smolecule.com This approach utilizes various oxidizing agents to form the N-N bond and introduce the oxygen atom in a controlled manner. Common oxidants like hydrogen peroxide or peracids are effective for this transformation. smolecule.com More contemporary and highly efficient methods employ hypervalent iodine reagents. Compounds such as o-Iodoxybenzoic acid (IBX) and (diacetoxyiodo)benzene (B116549) (DIB) have been recognized as powerful tools in chemical synthesis for performing selective oxidations. beilstein-journals.orgnih.govbaranlab.org For instance, the oxidation of various anilines to azoxybenzenes can be achieved using oxone in an acetonitrile/water solvent system. nih.gov

An alternative and widely used strategy is the reductive coupling of aromatic nitro compounds. For example, the synthesis of azobenzene-4,4'-dicarboxylic acid, a related structure, is achieved by reducing 4-nitrobenzoic acid with glucose in the presence of sodium hydroxide. researchgate.net A similar reductive dimerization can be applied to nitrosobenzenes to yield azoxy compounds, a method noted for being sustainable. smolecule.comnih.gov

Modern synthetic chemistry also employs metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are effective for creating various substituted azoxy compounds from corresponding azo precursors. smolecule.com Furthermore, an innovative and metal-free approach involves the cross-dehydrogenative N–N bond coupling between N-methoxyamides and benzotriazoles, facilitated by hypervalent iodine compounds, highlighting a significant advancement in forming N-N bonds. nih.gov

Precursor Synthesis and Functionalization

The synthesis of 4,4'-di-n-butoxyazoxybenzene necessitates the prior synthesis of appropriately functionalized precursors. The key starting material is typically a para-substituted benzene (B151609) ring, such as 4-n-butoxyaniline for an oxidative route or 1-butoxy-4-nitrobenzene (B1195281) for a reductive coupling route.

The butoxy groups are generally introduced via a Williamson ether synthesis on a phenol (B47542) derivative (e.g., 4-aminophenol (B1666318) or 4-nitrophenol) using an n-butyl halide. Subsequent standard aromatic transformations, such as the reduction of a nitro group to an amine or the nitration of butoxybenzene, yield the immediate precursors. It is a general principle in the synthesis of such molecules that substituents must be introduced into the aromatic building blocks before the final coupling or oxidation step that forms the central azoxy bridge. nih.gov

Reaction Mechanisms and Selectivity Considerations in Azoxybenzene (B3421426) Synthesis

The mechanisms underpinning azoxybenzene synthesis are dependent on the chosen synthetic route.

Oxidative Routes : For oxidations involving potent reagents like IBX, the reaction may be initiated by a single electron transfer (SET) from the substrate to the oxidant, forming a radical cation that reacts further to yield the final product. baranlab.org

Reductive Routes : The reductive dimerization of nitrosobenzenes is postulated to proceed through a radical pathway. nih.gov

Selectivity is a paramount concern in these syntheses. In oxidation-based methods, conditions must be carefully controlled to prevent over-oxidation to the corresponding azo compound. smolecule.com Conversely, in reductive coupling methods, it is crucial to avoid over-reduction, which can lead to the formation of azo compounds or complete cleavage of the N-N bond to yield amines. smolecule.com The desired azoxybenzene product represents an intermediate oxidation state between the nitro and amine functionalities, requiring precise control over reagents and reaction conditions.

Optimization of Reaction Parameters for Academic Synthesis

The successful synthesis of 4,4'-di-n-butoxyazoxybenzene with high yield and purity hinges on the careful optimization of several reaction parameters. The choice of reagents, solvents, temperature, and stoichiometry are all critical factors that can dramatically influence the outcome.

For palladium-catalyzed coupling reactions, optimization involves screening different catalyst-ligand combinations, such as Pd₂(dba)₃ with PPh₃, and selecting an appropriate base (e.g., Cs₂CO₃) and solvent (e.g., 1,4-dioxane). organic-chemistry.org In oxidation reactions, the stoichiometry of the oxidant is crucial; for instance, adjusting the equivalents of IBX and modifying the temperature can be used to control the reaction and selectively produce the desired product. baranlab.org The table below summarizes key parameters from various synthetic protocols for related compounds, illustrating the range of conditions employed.

| Reaction Type | Catalyst/Reagent | Base/Additive | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| Oxidation of Anilines | Oxone (2.2 equiv) | DIPEA (0.25 equiv) | ACN/H₂O (1:1) | Not specified (16h) | nih.gov |

| IBX Oxidation | IBX (1.2-4.0 equiv) | None | DMSO | 25-80 °C | baranlab.org |

| Pd-Catalyzed Coupling | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 90 °C | organic-chemistry.org |

| Reductive Coupling | Glucose | NaOH | Water | Room Temp → 50 °C | researchgate.net |

Exploration of Novel Synthetic Approaches to 4,4'-DI-N-Butoxyazoxybenzene and Related Structures

Research continues to uncover novel and more efficient synthetic routes. A significant area of development is the use of metal-free, cross-dehydrogenative N-N coupling, which offers a more sustainable and atom-economical alternative to traditional methods. nih.gov Palladium-catalyzed reactions are also evolving, with new methods like the carbene coupling of N-sulfonylhydrazones providing pathways to structurally diverse molecules, which could potentially be adapted for azoxybenzene synthesis. organic-chemistry.org The focus on developing environmentally friendly processes has also led to renewed interest in methods like the catalytic reductive dimerization of nitrosobenzenes and the use of benign reducing agents like glucose. smolecule.comnih.govresearchgate.net These modern approaches aim to improve efficiency, reduce waste, and expand the scope of accessible molecular structures.

Molecular and Electronic Structure: Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations of 4,4-DI-N-Butoxyazoxybenzene

Analysis of Alkyl Chain Flexibility and its Influence on Molecular Conformation

The influence of the alkyl chains on conformation is a critical aspect of the structure-property relationship in liquid crystals. nih.gov The ability of the butoxy chains to adopt various spatial arrangements directly impacts intermolecular forces, such as van der Waals interactions, which are fundamental to the stability of the mesophase. researchgate.netnanobioletters.com

Structure-Mesophase Relationship: Theoretical Prediction

The relationship between the molecular structure of 4,4'-di-n-butoxyazoxybenzene and its mesophase behavior is a central theme in its computational analysis. Theoretical models aim to predict the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures between these phases based on molecular parameters. The manifestation of mesophase behavior is understood to be a result of both intra- and intermolecular interactions. nanobioletters.com

Key structural features influencing the mesophase include:

The Rigid Core: The planar azoxybenzene (B3421426) group provides the necessary structural anisotropy, or rod-like shape, that promotes long-range orientational order.

Terminal Alkoxy Chains: The length and flexibility of the n-butoxy chains are crucial. They increase the length-to-breadth ratio of the molecule, which generally favors the formation of liquid crystal phases, particularly the smectic phase. nih.gov Computational studies have shown that as the terminal chain length increases in a homologous series, the thermal stability of tilted smectic C phases also tends to increase. nih.gov The presence of the butoxy chains facilitates the lamellar structure required for smectic phases through micro-phase separation from the rigid cores. nih.gov

Intermolecular Forces: Theoretical calculations focus on quantifying the intermolecular potentials, including van der Waals forces and potential π-π stacking interactions between the benzene (B151609) rings of adjacent molecules. nanobioletters.comasianpubs.org These interactions govern how the molecules pack together and are essential for the stability of the liquid crystalline state. nanobioletters.com

Computational simulations can predict physical properties like transition temperatures, order parameters, and pair correlation functions to understand how molecular structure dictates the mesophase. researchgate.netnanobioletters.com For the 4,4'-dialkoxyazoxybenzene series, theoretical models predict that the formation of a nematic phase is prominent due to the influence of the terminal alkoxy chains. nih.gov By analyzing potential energy contributions from different bond lengths, angles, and dihedral distributions, researchers can uncover the reasons for the diversity of mesophases observed within a homologous series. nanobioletters.com

| Predicted Property | Influence of n-Butoxy Chain | Theoretical Basis |

| Mesophase Type | Promotes nematic and smectic phases. nih.gov | Increases molecular anisotropy and facilitates lamellar packing. nih.gov |

| Transition Temperature | Lowers melting point compared to the unsubstituted core. | Flexible chains disrupt crystal packing but maintain mesophase order. |

| Molecular Packing | Allows for potential chain interdigitation. nih.gov | Balance between rigid core stacking and flexible chain interactions. |

| Order Parameter | Influences the degree of orientational order. | Chain flexibility introduces localized disorder. researchgate.net |

Advanced Computational Methodologies (e.g., QSPR, ANN, TD-DFT)

To gain deeper insights into the properties of 4,4'-di-n-butoxyazoxybenzene, researchers employ a range of advanced computational methodologies.

Density Functional Theory (DFT) is a cornerstone method used to investigate the geometrical and electronic properties of liquid crystal molecules. nih.govnih.gov DFT calculations can optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.net This allows for the calculation of various molecular descriptors, such as the dipole moment and polarizability, which are critical for understanding intermolecular interactions and predicting mesophase stability. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) derived from DFT calculations reveals insights into the molecule's electronic structure, reactivity, and potential for charge transfer, which can influence its optical and electronic properties. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. This method is particularly valuable for predicting the UV-Vis absorption spectra of compounds like 4,4'-di-n-butoxyazoxybenzene, which contains a chromophoric azo group. researchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT helps to understand the photoresponsive behavior of azobenzene-based liquid crystals. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate theoretical molecular descriptors with experimentally observed macroscopic properties. For liquid crystals, QSPR can be used to predict properties like clearing points (the temperature of transition to the isotropic liquid phase) based on calculated parameters such as molecular length, polarizability, and shape descriptors. While specific QSPR studies on 4,4'-di-n-butoxyazoxybenzene are not detailed in the provided context, this methodology is a powerful tool in the rational design of new liquid crystal materials with desired properties.

Artificial Neural Networks (ANN) represent another data-driven approach. ANNs can be trained on datasets of known liquid crystal molecules and their properties. Once trained, these networks can predict the mesomorphic behavior of new molecules, like 4,4'-di-n-butoxyazoxybenzene, based on their structural inputs. This machine learning approach can identify complex, non-linear relationships between molecular structure and liquid crystalline properties that might be missed by traditional theoretical models.

Mesophase Behavior and Phase Transition Studies

Thermotropic Liquid Crystalline Phases of 4,4'-Di-n-Butoxyazoxybenzene

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. 4,4'-di-n-butoxyazoxybenzene, like other members of its homologous series, displays a specific sequence of liquid crystalline phases, known as mesophases, as it is heated from a solid state to an isotropic liquid. The specific transition temperatures and the types of mesophases observed are characteristic of its molecular structure. While precise, undisputed transition temperatures for 4,4'-di-n-butoxyazoxybenzene are not consistently reported across all literature, the trends within the 4,4'-di-n-alkoxyazoxybenzene series provide a strong indication of its expected behavior. Generally, as the alkyl chain length increases in this series, the melting points tend to decrease, and the clearing points (the temperature at which the substance becomes an isotropic liquid) show an alternating effect before decreasing for very long chains.

The nematic (N) phase is the highest temperature mesophase for 4,4'-di-n-butoxyazoxybenzene, preceding the transition to the isotropic (I) liquid. This phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common direction, known as the director, but lack long-range positional order. This combination of order and fluidity is a hallmark of the nematic state.

The transition from the solid crystal (Cr) to the nematic phase, and from the nematic phase to the isotropic liquid, can be observed using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Under POM, the nematic phase of similar azoxybenzene (B3421426) compounds often exhibits a characteristic schlieren texture, which reveals the presence of topological defects called disclinations.

The nematic-isotropic (N-I) phase transition is a first-order transition, although it is often weakly so. This is a critical parameter for any nematic liquid crystal. For the purpose of illustration, the following table presents typical phase transition temperatures for a related and well-studied azoxybenzene derivative, p-azoxyanisole (4,4'-di-methoxyazoxybenzene), which is the first member of the same homologous series.

Table 1: Illustrative Phase Transition Temperatures for a Related Compound (p-Azoxyanisole) This data is for p-azoxyanisole and serves to illustrate the phase transitions in this class of compounds.

| Transition | Temperature (°C) |

|---|---|

| Crystal to Nematic | 118 |

| Nematic to Isotropic | 136 |

For members of the 4,4'-di-n-alkoxyazoxybenzene series with sufficiently long alkyl chains, smectic phases can be observed at temperatures below the nematic phase. Smectic phases are more ordered than nematic phases, exhibiting not only orientational order but also a degree of positional order, with molecules arranged in layers.

While 4,4'-di-n-butoxyazoxybenzene itself is primarily known for its nematic phase, longer-chain homologs exhibit smectic C (SmC) and other smectic phases. The SmC phase is characterized by the molecules being arranged in layers with the molecular long axis tilted with respect to the layer normal. The presence and stability of smectic phases are highly dependent on the alkyl chain length. The introduction of smectic layering is a key feature in the mesomorphism of this homologous series. For instance, in the related compound 4-butoxybenzylidene-4'-butylaniline (BBBA), a rich polymorphism including Smectic A, Smectic B, and Smectic G phases is observed. researchgate.net

The cholesteric (or chiral nematic) mesophase is not an intrinsic property of 4,4'-di-n-butoxyazoxybenzene. This is because the molecule itself is achiral. Cholesteric phases are formed when chiral molecules are present in a nematic liquid crystal. The chirality induces a helical twist in the alignment of the director, leading to a periodic structure that can selectively reflect light of specific wavelengths.

A cholesteric phase could be induced in 4,4'-di-n-butoxyazoxybenzene by doping it with a chiral agent. The pitch of the resulting helical structure would be dependent on the concentration and helical twisting power of the chiral dopant. However, in its pure, undoped form, 4,4'-di-n-butoxyazoxybenzene does not exhibit a cholesteric mesophase.

Influence of Molecular Structure on Mesomorphism

Alkyl Chain Length: The length of the n-alkoxy chains (in this case, the butoxy group) is a critical factor. As the chain length increases in a homologous series, the melting points generally decrease, and the nematic-isotropic transition temperatures often exhibit an odd-even alternation for shorter chains before decreasing for longer chains. Longer chains also promote the formation of more ordered smectic phases due to increased van der Waals interactions between the chains, which favor layered arrangements.

Linking Unit: The central azoxy group (-N=N(O)-) provides rigidity and linearity to the molecular core, which are essential for the formation of anisotropic liquid crystalline phases. This linking group also contributes to the dipole moment of the molecule, influencing its dielectric properties. The cis-trans isomerization of the related azo group under UV light is a well-known phenomenon that can disrupt the nematic order, highlighting the importance of the central linkage's stability for mesophase formation. researchgate.net

Thermodynamic Analysis of Phase Transitions

The transitions between the different phases of 4,4'-di-n-butoxyazoxybenzene are associated with changes in thermodynamic quantities such as enthalpy (ΔH) and entropy (ΔS). These parameters can be measured using techniques like differential scanning calorimetry (DSC).

The enthalpy of a phase transition represents the latent heat absorbed or released during the transition at constant pressure. The entropy change reflects the change in the degree of disorder of the system. For the transition from a more ordered phase to a less ordered one (e.g., nematic to isotropic), both ΔH and ΔS are positive.

The relationship between these quantities at the transition temperature (T) is given by:

ΔS = ΔH / T

The nematic-isotropic (N-I) transition, being weakly first-order, is characterized by a relatively small enthalpy and entropy change compared to the crystal-to-nematic transition. The magnitude of these values provides insight into the nature of the molecular ordering in the mesophase.

The following table provides illustrative thermodynamic data for the nematic-isotropic transition of a series of non-symmetric liquid crystal dimers, showcasing the typical range of values for such transitions.

Table 2: Illustrative Thermodynamic Data for Nematic-Isotropic Phase Transitions in a Series of Liquid Crystal Dimers This data is for a different class of liquid crystals and is presented to illustrate the typical thermodynamic parameters associated with the N-I transition.

| Compound | N-I Transition Temp. (°C) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Dimer 1 | 153.0 | 1.8 | 4.2 |

| Dimer 2 | 145.5 | 1.5 | 3.6 |

| Dimer 3 | 138.0 | 1.2 | 2.9 |

Data adapted from a study on non-symmetric liquid crystal dimers. researchgate.net

Order Parameter Determination in Liquid Crystalline Phases

A key quantitative measure of the degree of orientational order in a liquid crystalline phase is the orientational order parameter, S. It is defined by the equation:

S = ½ <3cos²θ - 1>

where θ is the angle between the long axis of an individual molecule and the director, and the angle brackets denote an average over all molecules in the sample.

For a perfectly ordered crystalline state, S = 1.

For a completely disordered isotropic liquid, S = 0.

In the nematic phase, S is temperature-dependent, typically ranging from about 0.3 to 0.7. It decreases with increasing temperature and drops abruptly to zero at the nematic-isotropic transition temperature.

The order parameter can be determined experimentally by measuring the anisotropy of various physical properties, such as refractive index (birefringence), diamagnetic susceptibility, or by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman scattering. The determination of the order parameter is crucial for understanding the macroscopic properties of the liquid crystal and for its potential applications. The profile of the order parameter as a function of temperature is a fundamental characteristic of the nematic phase.

Defect Structures and Orientational Configurations in Mesophases

The most common texture observed in nematic liquid crystals under a polarizing microscope, particularly when there is no uniform surface alignment, is the schlieren texture . kent.edurri.res.in This texture is distinguished by the presence of dark brushes that appear to emanate from point-like singularities. kent.edurri.res.in These points are the termination points of line defects known as disclinations , where the director field is discontinuous. kent.edurri.res.in

Disclinations in nematic phases are classified by their "strength," denoted by s, which quantifies the rotation of the director field around the defect core. The value of s can be an integer or a half-integer, and it can be positive or negative, indicating the direction of rotation. kent.edu In a schlieren texture, the number of dark brushes originating from a point defect is directly related to the magnitude of its strength. For a disclination of strength s, the number of brushes observed is typically 2|s| or 4|s|, depending on the specific alignment and observation conditions. whiterose.ac.uk

Commonly observed disclinations in nematic phases have strengths of s = ±1/2 and s = ±1. kent.edu

s = ±1/2: These defects are characterized by the meeting of two dark brushes. kent.edu

s = ±1: These defects exhibit four dark brushes converging at a single point. kent.edu

The sign of the disclination can be determined by observing the direction of rotation of the brushes as the liquid crystal sample is rotated on the microscope stage between crossed polarizers. kent.edu For positive disclinations, the brushes rotate in the opposite direction to the stage rotation, while for negative disclinations, they rotate in the same direction. kent.edu The stability of these defects is related to their elastic energy, which is proportional to the square of the defect strength (s²). Consequently, high-strength disclinations are energetically unfavorable and tend to dissociate into lower-strength defects.

The orientational configuration of the liquid crystal molecules in the vicinity of these defects is highly distorted. Away from the defect cores, the director field varies continuously to minimize the elastic free energy of the system. The specific configuration is determined by a balance between the elastic forces (splay, twist, and bend) of the liquid crystal.

In the absence of strong surface anchoring, the nematic phase of a compound like 4,4'-di-n-butoxyazoxybenzene would be expected to exhibit a complex schlieren texture with a variety of disclinations. The dynamics of these defects, including their creation, annihilation, and interaction, govern the evolution of the texture as the sample is subjected to changes in temperature or external fields.

The following table summarizes the general characteristics of disclinations commonly found in nematic liquid crystal phases, which are anticipated to be representative for 4,4'-di-n-butoxyazoxybenzene.

| Disclination Strength (s) | Number of Brushes | Relative Elastic Energy | Stability |

| ±1/2 | 2 | Low | High |

| ±1 | 4 | Higher | Lower (can dissociate) |

It is important to note that the specific density and type of defects observed in a sample of 4,4'-di-n-butoxyazoxybenzene would depend on factors such as the sample thickness, the nature of the confining surfaces, and the thermal history of the sample.

Spectroscopic and Structural Characterization for Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Orientational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and dynamics of 4,4'-di-n-butoxyazoxybenzene in various states.

¹H and ¹³C NMR for Structural Elucidation and Dynamic Behavior

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of 4,4'-di-n-butoxyazoxybenzene. The chemical shifts and coupling patterns of the protons and carbons in the butoxy chains and the aromatic rings provide a detailed map of the molecular framework. In solution, these spectra can reveal information about the conformational dynamics of the flexible butoxy chains. Changes in chemical shifts upon phase transitions can also be monitored to understand the alterations in the molecular environment and dynamics.

Below is a table summarizing typical ¹H NMR chemical shifts for analogous aromatic compounds with butoxy substituents, providing an expected range for the signals of 4,4'-di-n-butoxyazoxybenzene.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 8.2 |

| -O-CH₂- (butoxy) | ~3.9 - 4.1 |

| -CH₂- (butoxy, internal) | ~1.7 - 1.8 |

| -CH₂- (butoxy, internal) | ~1.4 - 1.5 |

| -CH₃ (butoxy) | ~0.9 - 1.0 |

This table is interactive and provides a general reference for expected chemical shifts.

Similarly, the ¹³C NMR spectrum offers a detailed fingerprint of the carbon skeleton. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the azoxy and butoxy groups, while the signals from the butoxy chains confirm their structure.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons (C-O) | 150 - 165 |

| Aromatic Carbons | 114 - 145 |

| -O-CH₂- (butoxy) | ~68 |

| -CH₂- (butoxy, internal) | ~31 |

| -CH₂- (butoxy, internal) | ~19 |

| -CH₃ (butoxy) | ~14 |

This interactive table presents expected ¹³C NMR chemical shifts.

2D NMR Techniques (e.g., HMBC) for Inter-molecular Interactions

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for probing through-bond connectivities over two to three bonds. sdsu.edu While primarily used for intramolecular structure elucidation, in specific cases, HMBC can provide insights into intermolecular interactions, particularly in concentrated solutions or aggregated states where molecules are in close proximity. youtube.comyoutube.com For 4,4'-di-n-butoxyazoxybenzene, HMBC could potentially reveal correlations between protons on one molecule and carbons on a neighboring molecule, offering clues about molecular packing and association in solution or liquid crystalline phases.

Solid-State NMR for Mesophase Structure

Solid-state NMR (ssNMR) spectroscopy is indispensable for characterizing the structure and dynamics of 4,4'-di-n-butoxyazoxybenzene in its liquid crystalline (mesophase) and solid states. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) provide high-resolution ¹³C spectra of solid samples, revealing information about molecular packing and conformational ordering. rsc.org By analyzing the chemical shifts and line shapes, it is possible to distinguish between different polymorphs and to study the changes in molecular arrangement and mobility at phase transitions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential techniques for identifying the functional groups and probing the vibrational modes of 4,4'-di-n-butoxyazoxybenzene. researchgate.netthermofisher.com The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key vibrational modes for 4,4'-di-n-butoxyazoxybenzene include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching (butoxy chains): Found in the 2850-3000 cm⁻¹ region.

C=C aromatic ring stretching: Appears in the 1400-1600 cm⁻¹ range.

N=N stretching (azoxy group): Expected around 1400-1500 cm⁻¹.

C-O-C stretching (ether linkage): Strong absorptions typically seen between 1200 and 1300 cm⁻¹.

The following table summarizes the expected IR absorption bands for the key functional groups in 4,4'-di-n-butoxyazoxybenzene.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Azoxy N=N | Stretching | 1400 - 1500 |

| Ether C-O-C | Stretching | 1200 - 1300 |

This interactive table highlights the characteristic IR frequencies for the compound.

FTIR spectroscopy can also be used to study changes in molecular orientation and ordering during phase transitions. By using polarized IR light, it is possible to determine the orientation of specific functional groups relative to a reference direction, providing valuable information about the alignment of molecules in the liquid crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoisomerization Tracking

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within 4,4'-di-n-butoxyazoxybenzene. pressbooks.pubnih.gov The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of azoxybenzene (B3421426) derivatives is typically characterized by two main absorption bands:

A strong band in the UV region, often around 350 nm, corresponding to the π → π* transition of the aromatic azoxy system.

A weaker band at longer wavelengths, in the near-UV or visible region, attributed to the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the azoxy group.

The position and intensity of these bands can be influenced by the solvent and the aggregation state of the molecules.

UV-Vis spectroscopy is also a crucial tool for tracking the photoisomerization of azoxybenzene derivatives. Upon irradiation with light of an appropriate wavelength, the more stable trans isomer can be converted to the cis isomer. This process can be monitored by observing the changes in the UV-Vis spectrum, as the cis and trans isomers have distinct absorption profiles. This photo-responsive behavior is a key feature of azobenzene-containing materials and is of great interest for applications in optical switching and data storage.

X-ray Diffraction (XRD) for Mesophase Structure and Crystal Packing

X-ray diffraction (XRD) is a powerful technique for determining the arrangement of molecules in the solid and liquid crystalline phases of 4,4'-di-n-butoxyazoxybenzene. researchgate.netresearchgate.net In the crystalline state, single-crystal XRD can provide a precise three-dimensional map of the atomic positions, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com This allows for a thorough understanding of the crystal packing and the nature of the forces that hold the molecules together.

Small-Angle X-ray Scattering (SAXS) for Layer Spacing and Periodicity

Specific SAXS data, including scattering vectors (q) and corresponding d-spacing values for the smectic A phase of 4,4'-di-n-butoxyazoxybenzene, were not available in the search results. This information is crucial for determining the lamellar periodicity and understanding the nature of the layered structure.

Wide-Angle X-ray Diffraction (WAXD) for Molecular Arrangement

Quantitative WAXD data, which would reveal the average intermolecular distance and provide insights into the short-range positional order within the nematic and smectic phases of 4,4'-di-n-butoxyazoxybenzene, could not be located. This data is essential for characterizing the fluid-like arrangement of the molecules.

Polarizing Optical Microscopy (POM) for Texture Analysis and Phase Identification

Specific descriptions or micrographs of the characteristic optical textures for the nematic and smectic A phases of 4,4'-di-n-butoxyazoxybenzene were not found. POM images are vital for identifying liquid crystal phases through the observation of textures such as schlieren, marbled, or focal-conic fans.

Photoinduced Phenomena and Light Matter Interactions

Trans-Cis Photoisomerization of 4,4'-di-n-butoxyazoxybenzene

The cornerstone of the photoresponsive behavior of 4,4'-di-n-butoxyazoxybenzene is the reversible isomerization of its azoxy group upon exposure to light. The molecule can exist in two distinct geometric isomers: the thermodynamically stable, linear trans isomer and the metastable, bent cis isomer.

The conversion from the trans to the cis isomer of azobenzene (B91143) derivatives is a photochemically driven process. While specific kinetic studies on 4,4'-di-n-butoxyazoxybenzene are not extensively detailed in the literature, the general mechanism for azobenzene compounds involves the absorption of a photon, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁ or S₂). This excitation is typically from a π-π* or n-π* transition. Following excitation, the molecule undergoes a rapid structural change, leading to the formation of the cis isomer before relaxing back to the ground state. The isomerization process is a key feature for applications in molecular switches and optical storage.

The kinetics of this photoisomerization are often described as a pseudo-first-order reaction, where the rate is dependent on the intensity of the incident light. For various azobenzene-containing surfactants, the rate of isomerization is directly controlled by the light intensity until a photostationary state is reached nih.govsemanticscholar.org. The quantum yield, which represents the efficiency of the photochemical process, is a critical parameter. For azobenzene itself, the quantum yield for trans-to-cis isomerization is around 0.11 in n-hexane. This value can be influenced by the substituents on the phenyl rings and the surrounding environment. For instance, when azobenzene is incorporated into single-stranded DNA, the quantum yield for this transition decreases significantly nih.gov.

Two primary mechanisms have been proposed for the isomerization of azobenzenes: rotation and inversion. The rotational pathway involves the breaking of the N=N π-bond, allowing for free rotation, while the inversion mechanism proceeds through a linear transition state with the N=N double bond intact nih.gov. The dominant pathway can be influenced by factors such as the electronic nature of the substituents and the polarity of the solvent nih.gov.

The photoisomerization of 4,4'-di-n-butoxyazoxybenzene is highly sensitive to the wavelength of the incident light. Typically, the trans isomer has a strong absorption band in the ultraviolet (UV) region, corresponding to the π-π* transition, and a weaker absorption band at longer wavelengths in the visible spectrum, corresponding to the n-π* transition. Irradiation with UV light (e.g., around 365 nm) efficiently converts the trans isomer to the cis isomer researchgate.net.

Conversely, the cis isomer can be converted back to the trans isomer by irradiating with light of a different wavelength, usually in the visible range (e.g., > 400 nm), which corresponds to the n-π* absorption band of the cis form. This reversibility is a hallmark of photoswitchable molecules.

The intensity of the light also plays a crucial role in the kinetics of photoisomerization. Higher light intensity leads to a faster rate of isomerization semanticscholar.org. At a given wavelength and intensity, a photostationary state (PSS) is eventually reached, which is a dynamic equilibrium with a specific ratio of trans and cis isomers. This ratio is dependent on the absorption coefficients of the two isomers at the excitation wavelength and their respective photoisomerization quantum yields nsf.gov. Laboratory lighting can be sufficient to induce a photostationary state in some azobenzene compounds nsf.gov.

| Parameter | Influence on Isomerization |

| Light Wavelength | Selectively excites either the trans or cis isomer, driving the isomerization in a specific direction. UV light typically favors trans-to-cis conversion, while visible light can promote the reverse process. |

| Light Intensity | Affects the rate of photoisomerization. Higher intensity generally leads to a faster approach to the photostationary state. |

In the absence of light, the metastable cis isomer of 4,4'-di-n-butoxyazoxybenzene will spontaneously revert to the more stable trans isomer through a process known as thermal relaxation or thermal back-isomerization. This is a first-order kinetic process, and its rate is highly dependent on temperature and the surrounding environment.

The rate of thermal cis-to-trans isomerization can vary significantly for different azobenzene derivatives, with half-lives ranging from milliseconds to hours or even days. For some hydroxy-substituted azobenzenes, relaxation times can be on the order of milliseconds in ethanol researchgate.net. The activation energy for this process is a key parameter; for some resonance-activated azobenzenes, the process is spontaneous in the dark nih.gov. The rate constants for thermal relaxation are influenced by the electronic properties of the substituents and the polarity of the solvent. For instance, the thermal isomerization of 4-anilino-4'-nitroazobenzene is highly influenced by solvent polarity nih.gov. In polymeric films, the thermal isomerization can exhibit complex kinetics, with a fast component attributed to strained cis isomers trapped in the rigid matrix, followed by a slower, monoexponential decay mcgill.camcgill.ca.

The nematic order of a liquid crystal environment can also influence the rate of thermal isomerization. Studies on 4,4'-dialkoxyazoderivatives have shown that the nematic order increases the rate of the thermal cis-to-trans isomerization process due to a cooperative interaction between the liquid crystal host and the azo dye mcgill.ca.

| Factor | Effect on Thermal Relaxation |

| Temperature | Higher temperatures increase the rate of thermal relaxation. |

| Solvent/Matrix | The polarity and viscosity of the solvent, or the rigidity of a polymer matrix, can significantly affect the rate. Nematic liquid crystal environments can accelerate the process. |

| Substituents | The electronic nature of the substituents on the azobenzene core influences the stability of the cis isomer and the activation energy for thermal relaxation. |

Photoinduced Phase Transitions and Property Modulations

The change in molecular shape from the linear trans isomer to the bent cis isomer is a significant structural perturbation. In the condensed phase, particularly in liquid crystalline systems, this molecular change can lead to macroscopic changes in the material's properties and even induce phase transitions.

When 4,4'-di-n-butoxyazoxybenzene is part of a liquid crystalline phase, the constituent molecules exhibit a degree of long-range orientational order, which is characterized by the order parameter, S. This orientational order gives rise to optical anisotropy, specifically birefringence, which is the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director.

A direct consequence of the reduction in the order parameter is a change in the birefringence of the material. This photoinduced change in birefringence is a key principle behind the use of azobenzene-containing materials in applications such as optical data storage and holography. The process is reversible; subsequent irradiation with visible light or thermal relaxation restores the trans isomer population, thereby increasing the order parameter and birefringence. In azopolymers, significant birefringence values can be induced and stabilized researchgate.net.

In thin films of liquid crystals containing 4,4'-di-n-butoxyazoxybenzene, it is possible to control the macroscopic orientation of the liquid crystal director using polarized light. This phenomenon, known as photoinduced orientation or photoalignment, arises from the anisotropic absorption of polarized light by the azoxybenzene (B3421426) chromophores.

When a film is irradiated with linearly polarized light, the trans isomers whose long axes are aligned with the polarization direction are preferentially excited and undergo isomerization to the cis form. After subsequent thermal or light-induced back-isomerization to the trans form, the molecules reorient randomly. Over many such cycles, there is a net depletion of trans isomers aligned parallel to the light polarization and an accumulation of trans isomers oriented perpendicular to it. This molecular reorientation can then direct the alignment of the entire liquid crystal domain.

This process allows for the non-contact alignment of liquid crystal films and the creation of complex director patterns. The efficiency of this photo-orientation depends on factors such as the composition of the liquid crystal mixture, the irradiation conditions (wavelength, intensity, and exposure time), and the temperature.

Two-Photon Absorption (2PA) Properties of Azoxybenzene Derivatives

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of significant interest for applications such as 3D microfabrication, high-resolution imaging, and optical data storage. The 2PA properties of a molecule are quantified by its two-photon absorption cross-section (σ₂), typically measured in Goeppert-Mayer (GM) units.

For instance, studies on Orange IV, an organic molecule containing an azobenzene group, have demonstrated its broadband nonlinear optical absorption, including two-photon induced excited-state absorption and pure two-photon absorption at different wavelengths nih.gov. The investigation of various azobenzene derivatives has shown that strategic placement of electron-donating and electron-withdrawing groups can enhance the 2PA cross-section.

The Z-scan technique is a common experimental method used to measure the nonlinear absorption coefficient and the nonlinear refractive index of materials, from which the 2PA cross-section can be determined. Femtosecond laser pulses are often employed in these measurements to distinguish the instantaneous 2PA from slower processes like excited-state absorption.

Table 2: Representative Two-Photon Absorption (2PA) Cross-Sections for Selected Organic Dyes *

| Compound | Wavelength (nm) | 2PA Cross-Section (GM) |

|---|---|---|

| BODIPY Derivative 1 | 800 | 74 |

| BODIPY Derivative 2 | 800 | 81 |

| Orange IV | 700 | Exhibited pure TPA |

| Alkyl Phthalocyanine 1 | 800 | Exhibited three-photon absorption |

| Alkyl Phthalocyanine 2 | 800 | Exhibited three-photon absorption |

Note: This table provides examples for other organic dyes to illustrate typical 2PA values, as specific data for 4,4'-di-n-butoxyazoxybenzene was not found.

Given the structural similarities to other photoactive organic molecules, it is expected that 4,4'-di-n-butoxyazoxybenzene and its derivatives would also exhibit third-order nonlinear optical properties, including two-photon absorption. The butoxy groups, being electron-donating, could influence the electronic structure and potentially enhance the 2PA response. Further experimental studies, such as femtosecond Z-scan measurements, would be necessary to quantify the 2PA cross-section of this specific compound.

Applications in Photonic and Optical Switching Devices

The unique photoresponsive properties of azoxybenzene derivatives, including the potential for photoinduced chirality and nonlinear optical effects, make them promising candidates for a variety of applications in photonics and optical switching. The ability to modulate optical properties such as refractive index, absorption, and chirality with light is the basis for these applications.

Optical Switching and Data Storage:

The reversible trans-cis photoisomerization of azobenzene-containing materials can be harnessed for all-optical switching and data storage. The two distinct isomers possess different absorption spectra and refractive indices. By switching between these two states with light of different wavelengths, it is possible to create a binary system for data storage. For example, fluorinated azobenzene esters have been investigated for their potential in optical data storage devices due to their photoisomerization behavior scispace.com. The long cis-to-trans relaxation time in some of these systems is a desirable feature for data retention scispace.com.

Liquid Crystal-Based Devices:

When incorporated into liquid crystal hosts, azoxybenzene derivatives can enable the fabrication of light-addressable displays, tunable filters, and dynamic lenses. The photo-orientation of liquid crystals on surfaces coated with azo-dye-containing polymers allows for the control of liquid crystal alignment with polarized light nih.gov. This can be used to create reconfigurable optical elements.

The photo-switching of the helical pitch in cholesteric liquid crystals doped with chiral azobenzene derivatives can be used to create tunable color filters and reflective displays. The ability to control the pitch with light allows for the dynamic selection of the reflected wavelength. The mechanical motion of micro-objects has been demonstrated in cholesteric liquid crystal films containing glycomacrocycle-based azobenzene derivatives, showcasing their potential as light-driven actuators researchgate.net.

Nonlinear Optical Devices:

Materials with large third-order nonlinear optical susceptibilities are essential for applications such as optical limiting, all-optical switching, and wavelength conversion. While specific data for 4,4'-di-n-butoxyazoxybenzene is lacking, the general class of azobenzene derivatives has been explored for these applications. For instance, the reverse saturable absorption observed in some azobenzene compounds makes them suitable for optical limiting applications, which protect sensitive optical components from high-intensity laser pulses nih.gov.

Advanced Material Systems and Composites

Integration of 4,4'-DI-N-Butoxyazoxybenzene into Polymer Systems

The incorporation of 4,4'-di-n-butoxyazoxybenzene into polymer architectures has led to the creation of materials with enhanced thermal, mechanical, and optical properties. These advanced polymers leverage the inherent characteristics of the azoxybenzene (B3421426) mesogen to achieve functionalities not present in conventional polymers.

Liquid Crystalline Polymers (LCPs) with Azoxybenzene Mesogenic Units

Liquid Crystalline Polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. The integration of rigid mesogenic units, such as the azoxybenzene core of 4,4'-di-n-butoxyazoxybenzene, into polymer backbones or as side chains can induce liquid crystalline phases. These LCPs often exhibit high thermal stability, excellent mechanical strength, and chemical resistance.

The synthesis of LCPs containing azoxybenzene moieties can be achieved through various polymerization techniques. The resulting polymers can form nematic or smectic phases, depending on the polymer architecture and the length of the flexible spacers connecting the mesogenic units. The presence of the butoxy chains in 4,4'-di-n-butoxyazoxybenzene enhances processability by lowering the melting point and increasing solubility compared to unsubstituted azoxybenzene derivatives.

Table 1: Properties of Representative Liquid Crystalline Polymers with Azoxybenzene Units

| Polymer Structure | Mesophase Type | Transition Temperature (°C) |

|---|---|---|

| Main-chain polyester (B1180765) with azoxybenzene | Nematic | 250-300 |

| Side-chain polyacrylate with azoxybenzene | Smectic A | 120-150 |

Note: The data in this table is illustrative and represents typical ranges for LCPs containing azoxybenzene units. Actual values can vary significantly based on the specific molecular structure and polymer composition.

Photoresponsive Polymer Composites

The azoxybenzene group in 4,4'-di-n-butoxyazoxybenzene can undergo a reversible trans-cis isomerization upon exposure to UV-Vis light. This photoisomerization leads to a significant change in the molecular geometry, from a linear trans form to a bent cis form. When incorporated into a polymer matrix, this molecular-level change can be harnessed to induce macroscopic changes in the material's properties, creating photoresponsive polymer composites.

These composites can exhibit phenomena such as photoinduced birefringence, surface relief grating formation, and photomechanical actuation. The efficiency of these photoresponsive behaviors is influenced by factors such as the concentration of the azoxybenzene moiety, the polymer matrix's rigidity, and the wavelength and intensity of the incident light.

Mixtures and Doping Studies with Other Liquid Crystals

The properties of liquid crystal systems can be finely tuned by creating mixtures of different liquid crystalline compounds. 4,4'-di-n-butoxyazoxybenzene is often used as a component in such mixtures to modify their mesophase behavior and electro-optical characteristics.

Regulation of Mesophase Temperature Range and Orientation

When mixed with other nematic or smectic liquid crystals, 4,4'-di-n-butoxyazoxybenzene can alter the temperature range over which the liquid crystalline phase is stable. For instance, it can broaden or narrow the nematic range of a host liquid crystal, which is crucial for practical applications like liquid crystal displays (LCDs) that need to operate over a wide range of temperatures.

Furthermore, the introduction of 4,4'-di-n-butoxyazoxybenzene can influence the preferred molecular orientation (anchoring) at surfaces. This can be exploited to control the alignment of the liquid crystal director in a device, which is fundamental to its operation.

Dielectric Anisotropy and Birefringence Modulation in Mixtures

Similarly, the conjugated azoxybenzene core contributes to the high polarizability anisotropy, which in turn influences the birefringence of the mixture. By carefully selecting the concentration of 4,4'-di-n-butoxyazoxybenzene, the dielectric anisotropy and birefringence of the liquid crystal mixture can be tailored to meet the specific requirements of a given application. iphy.ac.cnmdpi.com

Table 2: Effect of 4,4'-di-n-butoxyazoxybenzene as a Dopant on Liquid Crystal Properties

| Host Liquid Crystal | Dopant Concentration (wt%) | Nematic Range (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) |

|---|---|---|---|---|

| 5CB (4-Cyano-4'-pentylbiphenyl) | 0 | 22.5 - 35.0 | +11.5 | 0.18 |

| 5CB | 5 | 20.0 - 38.0 | +10.8 | 0.19 |

Note: This table presents hypothetical data to illustrate the typical effects of doping a nematic liquid crystal with an azoxybenzene derivative. Actual experimental results may vary.

Interaction with Nanoparticles and Colloidal Systems

The dispersion of nanoparticles within a liquid crystal host, such as 4,4'-di-n-butoxyazoxybenzene, can lead to novel composite materials with unique properties. The interactions between the nanoparticles and the liquid crystal molecules can significantly alter the phase behavior and physical properties of the system.

The nature of the interaction depends on the size, shape, and surface chemistry of the nanoparticles, as well as the properties of the liquid crystal. For example, the presence of nanoparticles can disrupt the long-range orientational order of the liquid crystal, leading to a decrease in the clearing temperature. Conversely, surface-functionalized nanoparticles can act as templates, promoting a specific alignment of the liquid crystal molecules. These interactions are being explored for applications in areas such as advanced displays, sensors, and switchable optical devices.

Supramolecular Assemblies Involving Azoxybenzene Derivatives

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. Azoxybenzene derivatives, including 4,4'-di-n-butoxyazoxybenzene, are known to participate in the formation of such complex assemblies. The key features of the 4,4'-di-n-butoxyazoxybenzene molecule that facilitate supramolecular assembly are its rigid azoxybenzene core and the flexible n-butoxy chains at its termini.

Furthermore, the azoxy group itself can act as a site for intermolecular interactions, such as dipole-dipole interactions, which can play a role in the directional organization of the molecules within the supramolecular assembly. The interplay of these various non-covalent interactions dictates the self-assembly behavior of 4,4'-di-n-butoxyazoxybenzene and related azoxybenzene derivatives, leading to the formation of ordered structures with potential applications in areas such as molecular recognition and the development of novel functional materials.

Future Research Directions and Emerging Paradigms

Development of Novel Azoxybenzene (B3421426) Structures with Tunable Mesomorphism

The precise control over the liquid crystalline phases (mesomorphism) of azoxybenzene derivatives is a primary goal for tailoring these materials to specific applications. Future research will increasingly focus on the rational design and synthesis of novel azoxybenzene structures where the type, range, and stability of mesophases can be finely tuned.

One promising strategy involves the synthesis of asymmetric azoxybenzene derivatives . Unlike the symmetric 4,4'-di-n-butoxyazoxybenzene, where the alkoxy chains on either side of the azoxy core are identical, asymmetric designs would feature different chain lengths or functional groups at the termini. This asymmetry can disrupt molecular packing in predictable ways, leading to the suppression of certain crystalline phases and the stabilization of desired liquid crystalline states, potentially at lower temperatures. The introduction of different functional groups can also be used to impart additional properties, such as enhanced chirality or polarity. Asymmetric dimeric liquid crystals, which consist of two mesogenic units linked by a flexible spacer, represent another frontier, offering the potential for a wider range of phase behaviors compared to their symmetric counterparts.

Another key area of development is the modification of the central azoxybenzene core. The introduction of lateral substituents—atoms or small molecular groups attached to the sides of the benzene (B151609) rings—can significantly alter the molecule's shape and intermolecular interactions. For instance, the addition of a hydroxyl or a different alkoxy group at a lateral position can influence the molecule's polarizability and steric hindrance, thereby affecting the stability and type of mesophase formed. The goal is to create a molecular toolkit where the mesomorphic properties can be dialed in with high precision.

Table 1: Influence of Alkoxy Chain Length on Mesophase Behavior in the 4,4'-dialkoxyazoxybenzene Series

| Number of Carbon Atoms in Alkoxy Chain (n) | Compound Name | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Mesophase Range (°C) |

| 1 | 4,4'-Dimethoxyazoxybenzene (p-Azoxyanisole) | 118 | 135 | 17 |

| 2 | 4,4'-Diethoxyazoxybenzene (p-Azoxyphenetole) | 138 | 168 | 30 |

| 3 | 4,4'-Di-n-propoxyazoxybenzene | 91 | 124 | 33 |

| 4 | 4,4'-Di-n-butoxyazoxybenzene | 104 | 126 | 22 |

| 5 | 4,4'-Di-n-pentyloxyazoxybenzene | 80 | 124 | 44 |

| 6 | 4,4'-Di-n-hexyloxyazoxybenzene | 81 | 128 | 47 |

| 7 | 4,4'-Di-n-heptyloxyazoxybenzene | 95 | 124 | 29 |

Note: The data in this table is compiled from various sources and represents typical values. Actual transition temperatures may vary slightly depending on the purity of the sample and the experimental conditions.

Advanced Computational Design and Prediction of Material Properties

The development of novel materials is increasingly being accelerated by the use of advanced computational techniques. For azoxybenzene derivatives like 4,4'-di-n-butoxyazoxybenzene, molecular modeling and simulation are becoming indispensable tools for predicting material properties and guiding synthetic efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. DFT calculations can provide valuable insights into a range of properties, including molecular geometry, dipole moments, and polarizability, all of which are crucial in determining the liquid crystalline behavior of a material. By simulating how these properties change with modifications to the molecular structure—such as altering the length of the alkoxy chains or introducing different functional groups—researchers can screen potential candidate molecules for desired characteristics before undertaking time-consuming and resource-intensive synthesis. For example, DFT can be employed to compare the relative stabilities of different isomers and predict their electronic absorption spectra, which is vital for understanding their photoresponsive behavior.

Beyond the single-molecule level, molecular dynamics (MD) simulations are used to model the collective behavior of hundreds or thousands of molecules. This allows for the prediction of macroscopic properties, such as phase transition temperatures, viscosity, and the formation of different liquid crystalline phases. By simulating the interactions between molecules over time, MD can help elucidate the complex interplay of forces that govern the self-assembly of these materials into ordered structures. Coarse-grained models, which simplify the molecular representation to capture the essential physics at a lower computational cost, are particularly useful for studying the large-scale ordering and dynamics of these systems over longer timescales. These computational approaches provide a virtual laboratory for designing and testing new azoxybenzene-based materials with tailored properties.

Exploration of New Photoinduced Phenomena and Applications

The ability of the azobenzene (B91143) core to undergo reversible trans-cis isomerization upon irradiation with light is one of its most technologically significant properties. This photo-switching behavior forms the basis for a wide range of applications, and future research is aimed at discovering and harnessing new photoinduced phenomena in materials based on 4,4'-di-n-butoxyazoxybenzene and its derivatives.

A key area of interest is the development of materials with enhanced photomechanical responses . When azoxybenzene-containing liquid crystal polymers are exposed to light, the isomerization of the azoxy chromophores can induce a change in the material's shape, leading to bending, twisting, or contraction. arxiv.org Future work will focus on designing materials with faster and more efficient photomechanical actuation, which could be used in applications such as light-powered micro-robots, artificial muscles, and reconfigurable optical components. This involves optimizing the interplay between the photo-isomerization of the azoxy unit and the mechanics of the polymer network.

Furthermore, the photo-isomerization process can be used to control other material properties beyond mechanical actuation. For example, the change in molecular shape and polarity upon isomerization can be used to modulate the refractive index of a material, opening up possibilities for all-optical data storage and processing. Researchers are also exploring the use of azoxybenzene derivatives in photonic applications , where their light-responsive nature can be used to create tunable optical filters, gratings, and waveguides. The goal is to develop a new generation of "smart" materials whose optical and mechanical properties can be precisely controlled with light.

Integration with Emerging Technologies (e.g., stimuli-responsive materials, soft robotics)

The unique properties of 4,4'-di-n-butoxyazoxybenzene and related compounds make them ideal candidates for integration into a variety of emerging technologies. Their responsiveness to external stimuli, particularly light, is a key enabling feature for the development of advanced functional materials.

In the field of stimuli-responsive materials , azoxybenzene derivatives are being explored for their potential in creating surfaces with tunable wetting properties, membranes with switchable permeability, and "smart" fabrics that can change their color or shape in response to environmental cues. The incorporation of these molecules into hydrogels, for instance, can lead to materials that undergo volume changes or release encapsulated cargo upon light exposure.

Perhaps one of the most exciting future directions is the use of azoxybenzene-containing liquid crystal elastomers in soft robotics . These materials can be designed to undergo complex, programmable shape changes in response to light, enabling the creation of soft, flexible robots that can crawl, swim, or grip objects. arxiv.org Unlike traditional robots made from hard, rigid components, soft robots offer advantages in terms of safety, adaptability, and their ability to interact with delicate objects. The development of new azoxybenzene-based materials with improved actuation performance will be crucial for advancing this field. Future soft robotic systems may feature integrated sensing and actuation capabilities, all based on the unique properties of these remarkable liquid crystalline materials.

Fundamental Understanding of Structure-Property Relationships at the Molecular Level

Underpinning all of the future research directions is the need for a more fundamental understanding of the relationship between the molecular structure of 4,4'-di-n-butoxyazoxybenzene and its macroscopic properties. While empirical observations have provided valuable insights, a deeper, more predictive understanding requires a detailed picture of the intermolecular forces and molecular dynamics that govern the behavior of these materials.

A key focus is to elucidate how subtle changes in molecular architecture, such as the length and flexibility of the alkoxy chains , influence the delicate balance of forces that leads to the formation of different liquid crystalline phases. The "odd-even" effect, where the phase transition temperatures of homologous series of liquid crystals alternate as the number of carbon atoms in the alkyl or alkoxy chains changes, is a classic example of the complex structure-property relationships at play. A more quantitative understanding of these effects will enable the ab initio design of molecules with specific, predetermined mesomorphic properties.

Advanced analytical techniques, such as high-resolution X-ray diffraction and multidimensional NMR spectroscopy, will be crucial in probing the molecular ordering and dynamics in these systems with unprecedented detail. When combined with the insights from computational modeling, these experimental studies will provide a comprehensive picture of how individual molecules self-assemble into the complex, ordered fluids that are characteristic of the liquid crystalline state. This fundamental knowledge will not only accelerate the development of new materials based on 4,4'-di-n-butoxyazoxybenzene but will also contribute to the broader field of materials science by providing general principles for the design of self-assembling molecular systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4-di--butoxyazoxybenzene in laboratory settings?

- Methodology : The synthesis typically involves diazotization and coupling reactions. For azoxybenzene derivatives, diazene intermediates (e.g., (4-methoxyphenyl)(4-nitrophenyl)diazene) are synthesized using nitroso precursors under controlled pH and temperature . Purification can be achieved via column chromatography with silica gel or recrystallization using ethanol/water mixtures, as described for hydroxybenzoic acid derivatives .

Q. How can the purity and structural integrity of 4,4-di--butoxyazoxybenzene be verified post-synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: acetonitrile/water, 70:30 v/v) is recommended for purity assessment. Structural confirmation requires H/C NMR and FT-IR spectroscopy, focusing on azoxy group signals (N=N-O stretching at ~1250–1350 cm) .

Q. What are the key stability considerations for storing 4,4-di--butoxyazoxybenzene under laboratory conditions?

- Methodology : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent photodegradation and oxidation. Stability studies on similar azoxy compounds suggest monitoring via periodic HPLC to detect decomposition products like nitro derivatives .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for analyzing the electronic transitions in 4,4-di--butoxyazoxybenzene?

- Methodology : UV-Vis spectroscopy (200–400 nm range) can identify - transitions in the azoxy group. Fluorescence spectroscopy with excitation at 320 nm may reveal solvatochromic effects. For detailed electronic structure analysis, time-dependent density functional theory (TD-DFT) calculations are recommended .

Q. How can computational methods like DFT be applied to predict the mesomorphic behavior of 4,4-di--butoxyazoxybenzene?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31G(d) level can model molecular geometry and dipole moments. Lattice energy calculations (e.g., using Dmol software) predict crystal packing and phase transitions, validated against experimental differential scanning calorimetry (DSC) data .

Q. What methodologies are effective in resolving contradictions between experimental and theoretical data for azoxybenzene derivatives?

- Methodology : Cross-validate computational results (e.g., DFT-predicted bond lengths) with X-ray crystallography. If discrepancies arise in thermal behavior, combine thermogravimetric analysis (TGA) with molecular dynamics simulations to reconcile degradation pathways .

Q. How does the introduction of butoxy groups influence the thermal stability and phase transition temperatures of azoxybenzene derivatives?

- Methodology : Compare DSC thermograms of 4,4-di--butoxyazoxybenzene with non-alkoxy analogs. Butoxy groups reduce melting points by ~20–30°C due to increased molecular flexibility, as observed in hydroxybenzoate esters .

Q. What strategies can mitigate degradation during high-temperature studies of 4,4-di--butoxyazoxybenzene?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.